molecular formula C9H10N4O2 B13111475 Ethyl 5-amino-6-cyano-3-methyl-2-pyrazinecarboxylate

Ethyl 5-amino-6-cyano-3-methyl-2-pyrazinecarboxylate

Cat. No.: B13111475
M. Wt: 206.20 g/mol
InChI Key: SVTPRBRHBYZVAK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-cyano-3-methyl-2-pyrazinecarboxylate is a heterocyclic compound with a pyrazine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of functional groups like amino, cyano, and ester makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-6-cyano-3-methyl-2-pyrazinecarboxylate typically involves the reaction of ethyl cyanoacetate with appropriate amines under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with 2,3-diaminopyrazine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-cyano-3-methyl-2-pyrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-6-cyano-3-methyl-2-pyrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-cyano-3-methyl-2-pyrazinecarboxylate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate
  • Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate

Uniqueness

Ethyl 5-amino-6-cyano-3-methyl-2-pyrazinecarboxylate is unique due to its specific pyrazine ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules and materials .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 5-amino-6-cyano-3-methylpyrazine-2-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-3-15-9(14)7-5(2)12-8(11)6(4-10)13-7/h3H2,1-2H3,(H2,11,12)

InChI Key

SVTPRBRHBYZVAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=N1)C#N)N)C

Origin of Product

United States

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